N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Description
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a structurally complex small molecule featuring three distinct pharmacophores:
- Quinazoline core: A bicyclic aromatic heterocycle known for its role in kinase inhibition and anticancer activity .
- Azetidine ring: A strained four-membered nitrogen-containing ring that enhances conformational rigidity and metabolic stability compared to larger heterocycles.
- Cyclopropanesulfonamide group: A sulfonamide-linked cyclopropane moiety, which may improve solubility and serve as a bioisostere for carboxylic acids or other polar groups.
This compound’s synthesis likely involves multi-step reactions, including cyclopropane sulfonamide formation, azetidine functionalization via nucleophilic substitution, and quinazoline coupling. Its design implies therapeutic targeting, possibly in oncology, given quinazoline’s association with kinase inhibition and azetidine’s prevalence in bioactive molecules .
Properties
IUPAC Name |
N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)8-12-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBCZIMGWPVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline moiety can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction using cyclopropanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes, including tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent. Additionally, the azetidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound to structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Quinazoline vs. Selenazole/Indole Scaffolds :
- The quinazoline core in the target compound is a well-established kinase-binding motif, whereas selenazole (in ) or indole-pyrrolidine (in ) scaffolds target redox pathways or tubulin polymerization, respectively.
- Quinazoline derivatives often exhibit higher kinase selectivity compared to broader-acting heterocycles.
Azetidine Modifications :
- The azetidine ring in the target compound is substituted with a methyl group and linked to quinazoline, reducing steric hindrance compared to bulkier tert-butoxycarbonyl (Boc) or fluoropropyl groups in analogs .
- Fluorinated azetidine derivatives (e.g., ) show improved blood-brain barrier penetration but may introduce metabolic instability.
Sulfonamide vs. Carboxylate/Carbonyl Groups :
- Cyclopropanesulfonamide in the target compound likely enhances solubility and resistance to enzymatic hydrolysis compared to ester/carboxylate groups in or tartrate salts in .
Therapeutic Potential: While the patented compound in demonstrates explicit anticancer activity, the target compound’s quinazoline-azetidine combination suggests a dual mechanism (kinase inhibition + conformational modulation), which remains to be validated experimentally.
Biological Activity
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a quinazoline moiety, an azetidine ring, and a cyclopropanesulfonamide group. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, making it a candidate for diverse therapeutic applications.
Anticancer Properties
Research has indicated that quinazoline derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer).
Case Study: Quinazoline Derivatives in Cancer Therapy
A study highlighted the efficacy of quinazoline-based hybrids as dual inhibitors of EGFR and HER2, with IC₅₀ values ranging from 0.36 to 40.90 μM. The most potent compounds exhibited over 60% inhibition against EGFR compared to standard drugs like erlotinib .
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 10 | EGFR | 0.36 | |
| Compound 4b | VEGFR-2 | <10 | |
| N-methyl-N-{...} | MDA-MB-231 | TBD | This study |
Antibacterial and Antifungal Activities
Quinazoline derivatives are also known for their antibacterial and antifungal activities. The sulfonamide group enhances these properties by interacting with bacterial enzymes involved in folate synthesis.
Example Findings
In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through the inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate biosynthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : The quinazoline moiety allows for interaction with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
